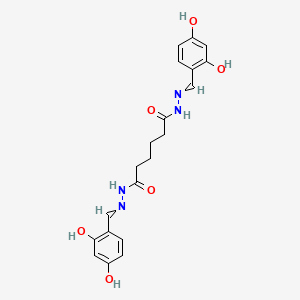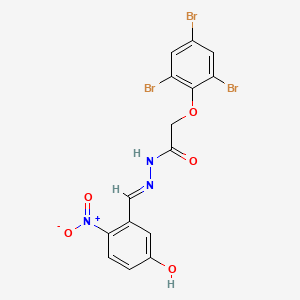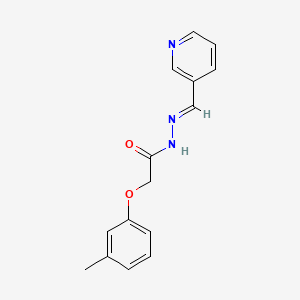![molecular formula C11H14N6O6S B3856245 N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide](/img/structure/B3856245.png)
N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide
Vue d'ensemble
Description
N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide, also known as NPSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. One of the primary applications of N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide is as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide has also been used as a selective inhibitor of protein kinase C (PKC) and as a modulator of intracellular calcium signaling.
Mécanisme D'action
The mechanism of action of N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide involves its ability to selectively bind to specific targets in biological systems. As a fluorescent probe for NO detection, N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide reacts with NO to form a highly fluorescent product, allowing for the detection of NO in biological samples. As an inhibitor of PKC, N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide binds to the enzyme's active site, preventing its activation and subsequent downstream signaling. As a modulator of intracellular calcium signaling, N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide binds to calcium channels, regulating the influx of calcium ions into cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide depend on its specific application. As a fluorescent probe for NO detection, N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide allows for the visualization and quantification of NO in biological systems. As an inhibitor of PKC, N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide can modulate cellular signaling pathways, potentially leading to changes in cellular behavior. As a modulator of intracellular calcium signaling, N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide can regulate calcium ion influx into cells, affecting cellular processes such as muscle contraction and neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide in lab experiments is its selectivity for specific targets in biological systems. This allows researchers to study specific biological processes with high accuracy and precision. However, one of the limitations of using N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide is its potential toxicity to cells, which can affect experimental results.
Orientations Futures
There are several future directions for the study of N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide. One potential direction is the development of more efficient synthesis methods for N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide, allowing for larger-scale production. Another direction is the exploration of N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide's potential as a therapeutic agent, particularly in the treatment of diseases associated with NO dysregulation or abnormal PKC activity. Additionally, the use of N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide in combination with other fluorescent probes or inhibitors could lead to new insights into complex biological processes.
Propriétés
IUPAC Name |
N'-nitro-4-(4-nitrophenyl)sulfonylpiperazine-1-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O6S/c12-11(13-17(20)21)14-5-7-15(8-6-14)24(22,23)10-3-1-9(2-4-10)16(18)19/h1-4H,5-8H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUVIXYWEHXCRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=N[N+](=O)[O-])N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C(=N/[N+](=O)[O-])/N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3-methylbenzoyl)amino]isophthalamide](/img/structure/B3856174.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3856196.png)

![1-(4-pentylphenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3856198.png)
![1-[1-(cyclobutylcarbonyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B3856203.png)
![4-[2-(4-chlorobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B3856208.png)

![2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3856215.png)
![4-(2-{[(3-methoxybenzoyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B3856221.png)

![2-(4-chlorophenyl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B3856234.png)

